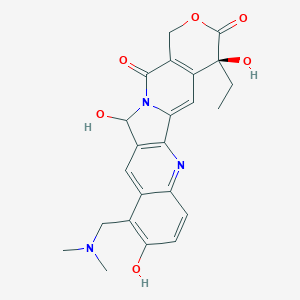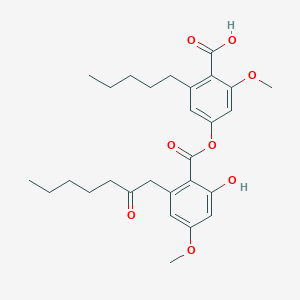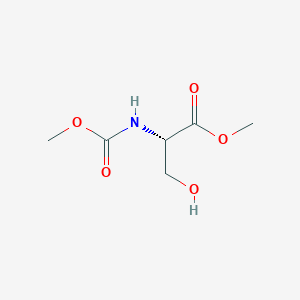
N-(Methoxycarbonyl)-L-serine Methyl Ester
Descripción general
Descripción
N-(Methoxycarbonyl)-L-serine Methyl Ester is an organic compound that belongs to the class of esters It is derived from L-serine, an amino acid, and is characterized by the presence of a methoxycarbonyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-L-serine Methyl Ester typically involves the esterification of L-serine with methanol in the presence of a suitable catalyst. One common method is the Fischer esterification, where L-serine is reacted with methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of protecting groups to selectively esterify the carboxyl group of L-serine. For example, the hydroxyl group of L-serine can be protected with a silyl ether, followed by esterification of the carboxyl group with methanol. The protecting group is then removed to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or acid resins can be used to facilitate the esterification reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methoxycarbonyl)-L-serine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield L-serine and methanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The methoxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: L-serine and methanol.
Transesterification: New esters and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
N-(Methoxycarbonyl)-L-serine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering L-serine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Methoxycarbonyl)-L-serine Methyl Ester involves its conversion to L-serine in biological systems. The ester groups are hydrolyzed by esterases, releasing L-serine, which can then participate in various metabolic pathways. L-serine is a key amino acid involved in the synthesis of proteins, nucleotides, and other biomolecules. The methoxycarbonyl group may also interact with specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
N-(Methoxycarbonyl)-L-serine Methyl Ester can be compared with other similar compounds such as:
N-(Methoxycarbonyl)-L-alanine Methyl Ester: Similar structure but derived from L-alanine.
N-(Methoxycarbonyl)-L-threonine Methyl Ester: Similar structure but derived from L-threonine.
N-(Methoxycarbonyl)-L-cysteine Methyl Ester: Similar structure but derived from L-cysteine.
The uniqueness of this compound lies in its specific functional groups and the biological roles of L-serine. Its chemical properties and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPAXKSMSICGP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


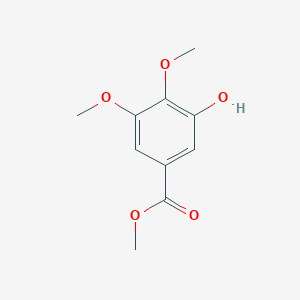
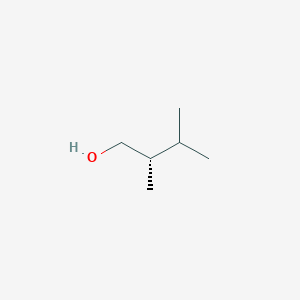
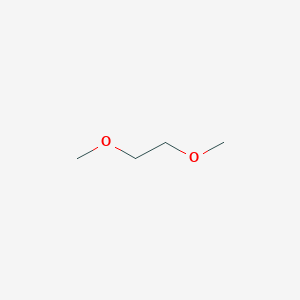

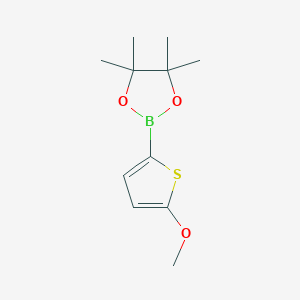
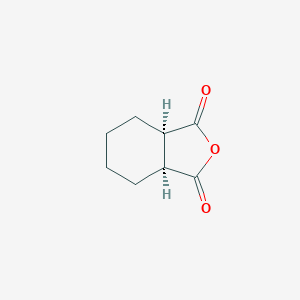
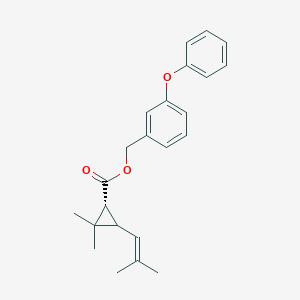
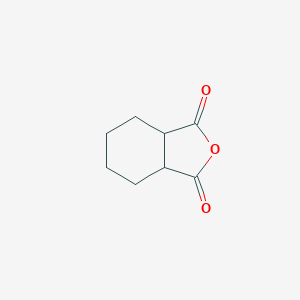
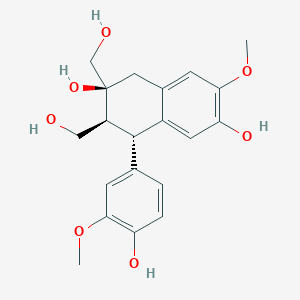

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

